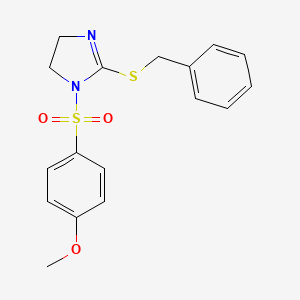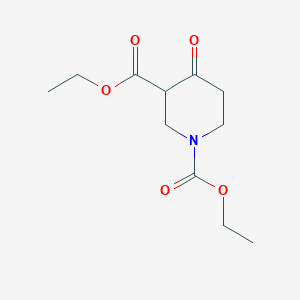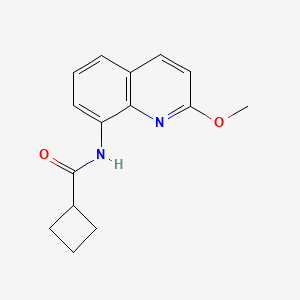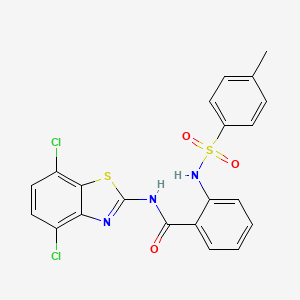
2-Benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazoles like BMSDI involves several methods . One approach is the Van Leusen Imidazole Synthesis, which starts from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Applications De Recherche Scientifique
Synthesis and Biological Significance
Novel Synthesis of Proton Pump Inhibitors : Research has explored novel methods for synthesizing omeprazole, a proton pump inhibitor with a structural motif similar to benzimidazole-based compounds. The study outlines the development of pharmaceutical impurities during the synthesis process, emphasizing the synthesis route's impact on yield and process simplicity. Such research could provide insights into synthesizing related compounds, including 2-Benzylsulfanyl derivatives (Saini et al., 2019).
DNA Minor Groove Binders : The synthetic dye Hoechst 33258 and its analogues, which contain benzimidazole groups, are known for binding to the minor groove of DNA. This property is utilized in cell biology for chromosome and nuclear staining. The functional groups in these compounds may offer a foundation for understanding the binding and staining capabilities of related benzimidazole derivatives, potentially including 2-Benzylsulfanyl derivatives (Issar & Kakkar, 2013).
Antioxidant Capacity Assays : Studies on the ABTS/PP decolorization assay reveal insights into the antioxidant capacity of compounds. This research could be indirectly relevant to understanding the antioxidant potential of structurally similar compounds, including those with a benzimidazole or thiazole base (Ilyasov et al., 2020).
Chemistry and Properties
- Chemical Variability of Benzimidazole and Thiazole Derivatives : A review focusing on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds discusses the diverse chemical behavior and potential applications of these compounds. This review could provide a foundational understanding of how modifications in the benzimidazole and thiazole rings affect the properties and applications of such derivatives (Boča et al., 2011).
Removal of Organic Pollutants
- Treatment of Organic Pollutants : Research on the removal of sulfamethoxazole, a sulfonamide, from aqueous solutions using cleaner techniques, offers insights into the degradation and transformation pathways of organic pollutants. While not directly related, such studies underscore the potential environmental applications of various organic compounds, including the removal or degradation of pollutants, which may extend to related sulfanyl and sulfonyl compounds (Prasannamedha & Kumar, 2020).
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)19-12-11-18-17(19)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUMKPVDMSGWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)
![1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-](/img/structure/B2572210.png)





![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)
![6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2572222.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2572224.png)


![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)